N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 708236-51-5
- Molecular Formula : C24H19FN2O5S
- Molecular Weight : 466.48 g/mol
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as pH regulation and fluid balance.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The benzofuran moiety has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on various studies:
Case Studies
-
Anticancer Activity :
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was suggested to involve the activation of caspases and modulation of Bcl-2 family proteins, indicating a mitochondrial pathway of apoptosis . -
Antimicrobial Properties :
In vitro assays revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics . -
Anti-inflammatory Effects :
Research focusing on inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHXTRGVKSYSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.